Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1246765-32-1
VCID: VC4064682
InChI: InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(17)19-6)9-12(11)18-5/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC
Molecular Formula: C15H21BO5
Molecular Weight: 292.14 g/mol

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1246765-32-1

Cat. No.: VC4064682

Molecular Formula: C15H21BO5

Molecular Weight: 292.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 1246765-32-1

Specification

CAS No. 1246765-32-1
Molecular Formula C15H21BO5
Molecular Weight 292.14 g/mol
IUPAC Name methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(17)19-6)9-12(11)18-5/h7-9H,1-6H3
Standard InChI Key HGVNIRYMFIJLJQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is systematically named to reflect its substituents: a methoxy group at the 3-position, a methyl ester at the 4-position, and a pinacol boronic ester group. Its IUPAC name is methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Alternative synonyms include 2-Methoxy-4-methoxycarbonyl-phenyl-boronic acid pinacol ester and Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1246765-32-1
Molecular FormulaC15H21BO5\text{C}_{15}\text{H}_{21}\text{BO}_5
Molecular Weight292.14 g/mol
MDL NumberMFCD18383504

Structural Analysis

The compound’s structure comprises a benzoate ester core with substituents that enhance its stability and reactivity. The pinacol boronic ester group (B-O2C6H12\text{B-O}_2\text{C}_6\text{H}_{12}) at the 4-position stabilizes the boron atom, preventing hydrolysis while facilitating transmetalation in catalytic cycles . The methoxy group at the 3-position contributes to electronic modulation, influencing the compound’s participation in electrophilic substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoic acid derivative:

  • Borylation: A boronic acid intermediate is generated via Miyaura borylation of a halogenated benzoate precursor using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) and a palladium catalyst .

  • Esterification: The carboxylic acid group is methylated using methanol under acidic or basic conditions.

  • Protection: The boronic acid is protected with pinacol to form the stable dioxaborolane ring .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BorylationPd(dppf)Cl2\text{Pd(dppf)Cl}_2, B2(pin)2\text{B}_2(\text{pin})_2, KOAc, DMF, 80°C75–85%
EsterificationCH3OH\text{CH}_3\text{OH}, H2_2SO4_4, reflux>90%

Industrial Production

Global suppliers, including Cymit Quimica and TCI Chemicals, offer the compound in quantities from 100 mg to 25 g, with prices ranging from €57.00 to €3,126.00 . Scalable production requires optimized purification techniques, such as column chromatography or recrystallization, to achieve >95% purity .

Reactivity and Functional Applications

Cross-Coupling Reactions

The compound’s boronic ester group enables participation in Suzuki-Miyaura couplings, forming biaryl linkages essential in drug discovery. For example, coupling with aryl halides under palladium catalysis yields substituted biphenyls :

Ar-B(pin)+Ar-XPd0Ar-Ar+BX(pin)\text{Ar-B(pin)} + \text{Ar}'\text{-X} \xrightarrow{\text{Pd}^0} \text{Ar-Ar}' + \text{BX(pin)}

Reaction efficiency depends on solvent polarity (e.g., THF or DMF) and base selection (e.g., K2_2CO3_3).

Hydrolysis and Derivatization

Hydrolysis of the boronic ester under acidic conditions generates the corresponding boronic acid, which is reactive but less stable. Subsequent transformations include:

  • Oxidation: Conversion to phenolic derivatives via oxidative deborylation.

  • Functionalization: Introduction of halogens or amines at the boron center.

Pharmaceutical and Material Science Applications

Drug Intermediate

The compound is a key intermediate in synthesizing kinase inhibitors and anticancer agents. Its boron center facilitates target-specific binding in proteolysis-targeting chimeras (PROTACs) .

Polymer Chemistry

In material science, it serves as a monomer in boron-containing polymers, enhancing thermal stability and electronic properties .

Future Directions

Research opportunities include:

  • Catalyst Development: Exploring nickel or copper catalysts for cost-effective cross-couplings.

  • Bioconjugation: Developing boron-based probes for bioimaging.

  • Green Chemistry: Optimizing solvent-free or aqueous-phase reactions.

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